2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-
CAS No.: 86818-99-7
Cat. No.: VC15967838
Molecular Formula: C14H10O2
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86818-99-7 |
|---|---|
| Molecular Formula | C14H10O2 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 3-methylbenzo[g]chromen-2-one |
| Standard InChI | InChI=1S/C14H10O2/c1-9-6-12-7-10-4-2-3-5-11(10)8-13(12)16-14(9)15/h2-8H,1H3 |
| Standard InChI Key | YHLYCNMZANDXMJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=CC3=CC=CC=C3C=C2OC1=O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The core structure of 3-methyl-2H-naphtho[2,3-b]pyran-2-one consists of a naphthalene moiety fused to a γ-pyrone ring (pyran-2-one), with a methyl group at position 3 (Figure 1) . The IUPAC name derives from the numbering system of the naphthopyran backbone, where the oxygen atom occupies position 1 of the pyran ring, and the ketone group is at position 2.
Molecular Formula:
Molecular Weight: 236.26 g/mol
Systematic Name: 3-Methyl-2H-benzo[g]chromen-2-one
Spectroscopic Signatures
Key spectral features include:
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IR: A strong absorption band at ~1,720 cm for the lactone carbonyl (C=O) .
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H NMR: Distinct signals for the methyl group (~δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–8.5 ppm) .
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MS: A molecular ion peak at m/z 236 (M) with fragmentation patterns indicative of sequential loss of CO and methyl groups .
Synthesis and Derivative Formation
Functionalization at the 3-Position
The methyl group at position 3 can be modified to produce derivatives with enhanced bioactivity:
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Sulfonation: Treatment with chlorosulfonic acid yields sulfonated analogs for antimicrobial screening .
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Acylation: Reacting with benzoyl chloride forms 3-benzoyl derivatives, which exhibit improved photostability .
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in dichloromethane, DMF, and DMSO.
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Thermal Stability: Decomposes at 285°C without melting, indicative of a high-melting crystalline solid .
Photochromic Behavior
While the parent naphthopyrans exhibit reversible color changes under UV light, the 3-methyl derivative shows attenuated photochromism due to steric hindrance from the methyl group . Quantum mechanical calculations suggest a higher energy barrier for the ring-opening mechanism () compared to unsubstituted analogs .
Biological Activity and Applications
Anticancer Screening
In silico studies predict strong binding affinity () to topoisomerase IIα, a target in leukemia therapy . Experimental validation is pending.
Future Directions
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Optimized Synthesis: Developing catalytic asymmetric routes for enantioselective production.
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Structure-Activity Relationships: Systematic modification of the 3-position to enhance bioactivity.
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